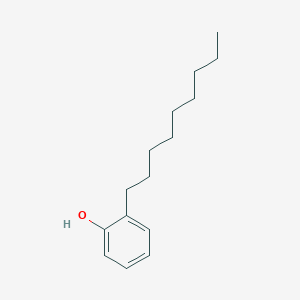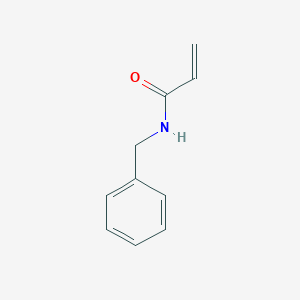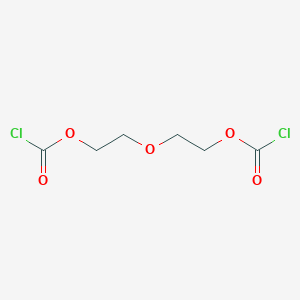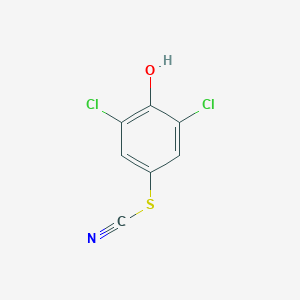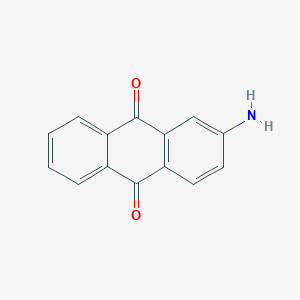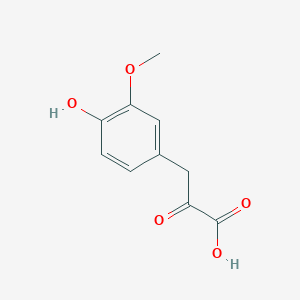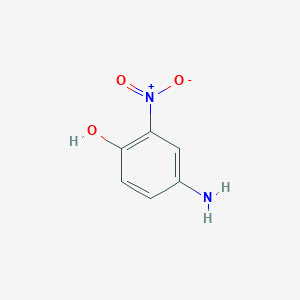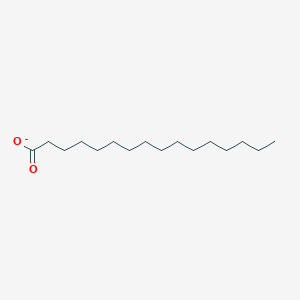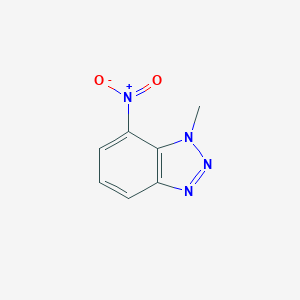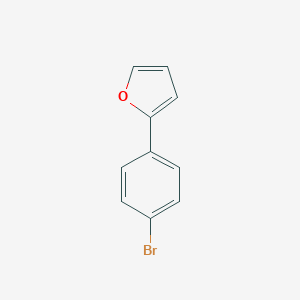
2-(4-Bromophenyl)furan
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-(4-Bromophenyl)furan” and related compounds can involve various strategies, including the reaction of furan derivatives with brominating agents in the presence of catalysts such as aluminium chloride. For example, the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride leads to the formation of dibromo-esters, demonstrating the feasibility of introducing bromine atoms into furan derivatives under controlled conditions (Chadwick et al., 1973).
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)furan” includes a furan ring, which contributes to the compound’s aromaticity and electronic properties, and a bromophenyl group that significantly influences its chemical behavior. Studies on similar compounds have shown the impact of substituents on the furan ring, such as in the preparation of phenanthrofuran derivatives, where the bromophenyl group facilitates further functionalization (Kojima et al., 2016).
Chemical Reactions and Properties
“2-(4-Bromophenyl)furan” can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the bromophenyl group. For instance, the Suzuki-Miyaura cross-coupling reaction has been utilized to modify compounds containing bromophenyl groups, demonstrating the versatility of such compounds in organic synthesis (Siddiqa et al., 2022).
Applications De Recherche Scientifique
Synthesis of Functionalized Carboxamides : A study synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, revealing significant antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This suggests potential applications in developing new antibacterial drugs (Siddiqa et al., 2022).
Development of Blue Fluorophores : In a study, 2,3-diphenylphenanthro[9,10-b]furans, including a bis(4-bromophenyl) derivative, were synthesized, displaying intense blue fluorescence in both solutions and solid states. These derivatives could have applications in materials science, particularly in the development of new fluorescent materials (Kojima et al., 2016).
Photophysical Properties in Novel Biphenyl Derivatives : A study involved the synthesis of novel biphenyl derivatives containing furan and thiophene groups, including (Z)-2-(4-Bromophenyl)-3-(furan-2-yl)acrylonitrile. The photophysical properties of these compounds were investigated, indicating potential applications in optoelectronic devices (Li et al., 2010).
Antiprotozoal Activity : 2,5-bis(4-guanylphenyl)furans, synthesized from 2,5-bis(4-bromophenyl)furan, were evaluated for their antimalarial and antitrypanosomal activities. Some compounds exhibited significant activity against Trypanosoma rhodesiense, suggesting potential use in treating protozoal infections (Das & Boykin, 1977).
Antifungal Agents : 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, including a 4-bromophenyl derivative, showed significant in vitro activity against various yeasts and molds. These compounds could be potential antifungal agents (Buchta et al., 2004).
Cytotoxicity in Cancer Research : A study on halogenated furanones, including bromofuran-2(5H)-one derivatives, demonstrated cytotoxicity against human cancer cell lines. This suggests their potential use in developing anticancer therapies (Castro-Torres et al., 2020).
Safety And Hazards
“2-(4-Bromophenyl)furan” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-bromophenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKSVALROQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460912 | |
| Record name | 2-(4-bromophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)furan | |
CAS RN |
14297-34-8 | |
| Record name | 2-(4-Bromophenyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



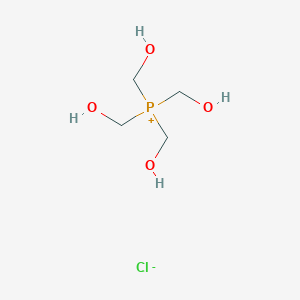
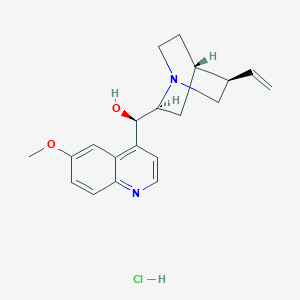
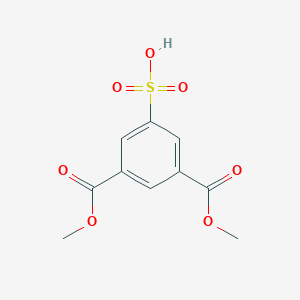
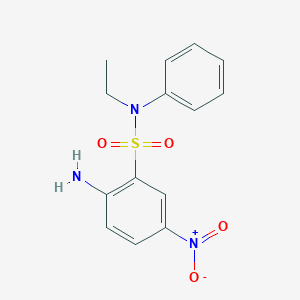
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
